[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid
Overview
Description
[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Metal-Free Synthesis Strategies: The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been achieved through metal-free oxidative N-N bond formation, offering a convenient route for constructing this skeleton with high yields and short reaction times (Zheng et al., 2014).
- Microwave-Assisted Synthesis: A microwave-assisted protocol for synthesizing mono- and bis-[1,2,4]triazolo[1,5-a]pyridines has been developed, using 1-amino-2-imino-pyridine derivatives as precursors. This method is efficient and environmentally friendly compared to conventional heating methods (Ibrahim et al., 2020).
- Crystal Structure Influences: The crystal structures of 1,2,4-triazolo[1,5-a]pyridine derivatives depend on their substituents. Different substituents form diverse supramolecular synthons, influencing the compounds' pharmaceutical development and application in crystal engineering (Chai et al., 2019).
Biological and Medicinal Applications
- Fluorescent Amino Acids Synthesis: A new family of amino acids containing pyridine–triazolopyridine cores has been synthesized, showing potential as diacid sensors due to their intense emission properties (Chiassai et al., 2018).
- Antibacterial Activity: Certain derivatives of 1,2,4-triazolo[1,5-a]pyridine have shown promising antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa, indicating their potential as antimicrobial agents (Xiao et al., 2014).
General Overview and Synthesis
- Synthetic and Medicinal Perspectives: A review on [1,2,4]Triazolo[1,5‐a]pyrimidine, a closely related scaffold, highlights its wide range of pharmacological activities and the potential of its derivatives in medicinal chemistry. This provides insights into the synthetic strategies and pharmacological applications of these compounds (Merugu et al., 2022).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazolo[1,5-a]pyridine derivatives exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that [1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid may interact with its targets, leading to changes in their function .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to inflammation, oxygen sensing, and signal transduction .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have effects at the molecular and cellular level, potentially influencing processes such as inflammation, oxygen sensing, and signal transduction .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-8-5-3-1-2-4-10(5)9-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKMEMRXNQXYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593462 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876379-83-8 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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